molecular formula C12H18ClN B7798179 N-benzyl-1-cyclopropylethanamine hydrochloride

N-benzyl-1-cyclopropylethanamine hydrochloride

Cat. No.: B7798179
M. Wt: 211.73 g/mol
InChI Key: RZDVYKQHUVSSFT-UHFFFAOYSA-N
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Description

N-benzyl-1-cyclopropylethanamine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a benzyl group attached to a cyclopropyl ring, which is further connected to an ethanamine moiety, and it is in the form of a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-cyclopropylethanamine hydrochloride typically involves the reaction of benzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then subjected to purification techniques, such as recrystallization, to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including chromatography and crystallization, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-cyclopropylethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield benzyl alcohol and cyclopropylamine derivatives.

  • Reduction: Reduction reactions can produce N-benzyl-1-cyclopropylethanol.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzyl and cyclopropylamine derivatives.

Scientific Research Applications

N-benzyl-1-cyclopropylethanamine hydrochloride has found applications in various scientific fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-benzyl-1-cyclopropylethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

N-benzyl-1-cyclopropylethanamine hydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include N-benzyl-1-ethylamine hydrochloride and N-benzyl-1-propylamine hydrochloride. These compounds differ in the length of the alkyl chain attached to the amine group, which can affect their reactivity and biological activity.

Properties

IUPAC Name

N-benzyl-1-cyclopropylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDVYKQHUVSSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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